molecular formula C13H11NO4 B286495 3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione

3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione

Cat. No.: B286495
M. Wt: 245.23 g/mol
InChI Key: BGCUNQYSYKNKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione is a complex organic compound that features both isoindole and pyran rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Ring: This can be achieved through cyclization reactions involving phthalic anhydride and primary amines.

    Formation of the Pyran Ring: This can be synthesized via cyclization reactions involving appropriate dihydroxy compounds and aldehydes or ketones.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired product formation.

    Purification Techniques: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction might yield hydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione would involve its interaction with molecular targets such as enzymes or receptors. The compound might exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)tetrahydro-2H-pyran-2,6(3H)-dione
  • 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)dihydro-2H-furan-2,5(3H)-dione

Uniqueness

3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

3-(3-oxo-1H-isoindol-2-yl)oxane-2,6-dione

InChI

InChI=1S/C13H11NO4/c15-11-6-5-10(13(17)18-11)14-7-8-3-1-2-4-9(8)12(14)16/h1-4,10H,5-7H2

InChI Key

BGCUNQYSYKNKNX-UHFFFAOYSA-N

SMILES

C1CC(=O)OC(=O)C1N2CC3=CC=CC=C3C2=O

Canonical SMILES

C1CC(=O)OC(=O)C1N2CC3=CC=CC=C3C2=O

Origin of Product

United States

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